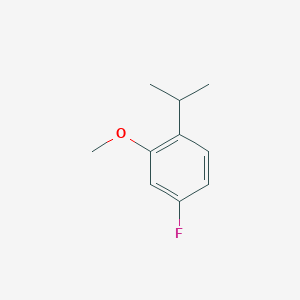

2-(4'-Fluoro-2'-methoxyphenyl)propane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H13FO |

|---|---|

Molecular Weight |

168.21 g/mol |

IUPAC Name |

4-fluoro-2-methoxy-1-propan-2-ylbenzene |

InChI |

InChI=1S/C10H13FO/c1-7(2)9-5-4-8(11)6-10(9)12-3/h4-7H,1-3H3 |

InChI Key |

DFSZZTDYOPWTQL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)F)OC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2 4 Fluoro 2 Methoxyphenyl Propane

Retrosynthetic Strategies for Fluorinated and Methoxylated Aryl-Propane Systems

Retrosynthetic analysis of 2-(4'-Fluoro-2'-methoxyphenyl)propane identifies two primary bond disconnections that lead to logical and feasible synthetic routes. The most apparent disconnection is the carbon-carbon bond between the aromatic ring and the isopropyl group. This suggests a synthetic strategy based on attaching a propane (B168953) unit to a pre-functionalized 4-fluoro-2-methoxybenzene ring system. This can be achieved through classic electrophilic substitution reactions or modern transition-metal-catalyzed cross-coupling reactions.

Directed Synthesis from Aromatic Precursors

The directed synthesis of this compound from aromatic precursors can be broadly categorized by the sequence in which the key structural fragments are assembled. The primary methods involve either the initial construction of the substituted aromatic ring followed by the introduction of the propane side chain, or the late-stage installation of the fluorine atom onto an existing aryl-propane structure.

Introduction of the Propane Moiety onto Functionalized Aromatic Rings

A common and direct approach involves the formation of the carbon-carbon bond between the isopropyl group and a pre-existing 1-fluoro-3-methoxybenzene ring. This can be accomplished through well-established alkylation or acylation reactions, or via more modern and often more selective cross-coupling methodologies.

Friedel-Crafts reactions represent a classical method for attaching substituents to an aromatic ring. wikipedia.org Both alkylation and acylation pathways are viable for the synthesis of this compound.

Friedel-Crafts Alkylation: This method involves the direct reaction of an aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). organic-chemistry.orgmasterorganicchemistry.com In this context, 1-fluoro-3-methoxybenzene would be reacted with an isopropylating agent like 2-chloropropane or propene. The regiochemical outcome is directed by the existing substituents on the ring. The methoxy (B1213986) group is a strong activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The directing effects would favor substitution at the positions ortho and para to the methoxy group. However, Friedel-Crafts alkylations are known to have limitations, including the possibility of polyalkylation and carbocation rearrangements. masterorganicchemistry.com

Friedel-Crafts Acylation: A more controlled alternative is Friedel-Crafts acylation, followed by reduction. masterorganicchemistry.comwisc.edu This two-step process begins with the reaction of 1-fluoro-3-methoxybenzene with an acylating agent like propanoyl chloride or propanoic anhydride, again catalyzed by a Lewis acid. tamu.educhemcess.com This forms a ketone intermediate, 1-(4-fluoro-2-methoxyphenyl)propan-1-one. Unlike alkylation, acylation is not prone to poly-substitution because the resulting ketone is less reactive than the starting material. The subsequent step involves the reduction of the carbonyl group to a methylene group to yield the final propane moiety.

Table 1: Comparison of Friedel-Crafts Alkylation and Acylation for Aryl-Propane Synthesis

| Feature | Friedel-Crafts Alkylation | Friedel-Crafts Acylation followed by Reduction |

|---|---|---|

| Reagents | Aromatic ring, alkyl halide (e.g., 2-chloropropane), Lewis acid (e.g., AlCl₃) masterorganicchemistry.com | Aromatic ring, acyl halide (e.g., propanoyl chloride), Lewis acid; followed by a reducing agent |

| Catalyst | Strong Lewis acids such as AlCl₃, FeCl₃ organic-chemistry.org | Strong Lewis acids such as AlCl₃ chemcess.com |

| Key Intermediate | Carbocation (e.g., isopropyl cation) masterorganicchemistry.com | Acylium ion, leading to an aryl ketone wisc.edu |

| Advantages | Direct, one-step C-C bond formation | No carbocation rearrangements; deactivation of the ring prevents polyacylation, leading to cleaner products masterorganicchemistry.com |

| Disadvantages | Prone to carbocation rearrangements and polyalkylation; the alkylated product is more reactive than the starting material organic-chemistry.org | Two-step process requiring an additional reduction step |

Transition metal-catalyzed cross-coupling reactions offer powerful and highly selective alternatives for forming the crucial C(sp²)-C(sp³) bond. These methods generally involve the reaction of an organometallic reagent with an organic halide. wikipedia.orgwikipedia.org

Kumada Coupling: This reaction couples a Grignard reagent with an organic halide, catalyzed by nickel or palladium complexes. wikipedia.orgyoutube.com For the synthesis of the target compound, one could envision the coupling of isopropylmagnesium bromide with 1-bromo-4-fluoro-2-methoxybenzene. The high reactivity of Grignard reagents allows for mild reaction conditions. youtube.com

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.orgyoutube.com This method is known for its high functional group tolerance and allows for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org A potential route would involve the reaction of an organozinc reagent, such as isopropylzinc chloride, with a suitable 4-fluoro-2-methoxy-substituted aryl halide.

Suzuki Coupling: The Suzuki coupling is a widely used reaction that pairs an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. youtube.comorganic-chemistry.orglibretexts.org This reaction is valued for the stability, low toxicity, and ease of handling of the organoboron reagents. organic-chemistry.orglibretexts.org The synthesis could proceed via the coupling of an isopropylboronic acid derivative with 1-bromo-4-fluoro-2-methoxybenzene.

Table 2: Overview of Relevant Cross-Coupling Reactions

| Reaction | Organometallic Reagent (R-M) | Organic Electrophile (R'-X) | Catalyst | Key Features |

|---|---|---|---|---|

| Kumada Coupling | Grignard Reagent (R-MgX) wikipedia.org | Aryl/Vinyl Halide youtube.com | Ni or Pd complexes wikipedia.org | Highly reactive nucleophile; mild conditions. youtube.com |

| Negishi Coupling | Organozinc (R-ZnX) wikipedia.org | Aryl/Vinyl/Alkyl Halide or Triflate organic-chemistry.org | Ni or Pd complexes wikipedia.org | High functional group tolerance; couples sp³, sp², and sp carbons. wikipedia.org |

| Suzuki Coupling | Organoboron (R-B(OH)₂) youtube.com | Aryl/Vinyl Halide or Triflate libretexts.org | Pd complexes youtube.com | Stable, non-toxic boron reagents; requires a base for activation. organic-chemistry.org |

Installation and Selective Modification of Fluorine

An alternative synthetic logic involves introducing the fluorine atom onto the aromatic ring after the aryl-propane framework has already been established. This approach would start with a precursor like 2-(2'-methoxyphenyl)propane.

Electrophilic aromatic substitution is the most direct method for installing a fluorine atom onto an aromatic ring. This requires a potent electrophilic fluorinating agent, as elemental fluorine is too reactive for controlled laboratory synthesis. Modern reagents have been developed that deliver an "F⁺" equivalent under milder conditions.

The precursor for this route, 2-(2'-methoxyphenyl)propane, possesses two activating groups: the methoxy group and the isopropyl group. Both are ortho-, para-directors. The methoxy group is a stronger activator than the isopropyl group. Therefore, fluorination is expected to occur at the positions ortho and para to the methoxy group. The para position (C4') is sterically accessible and electronically activated, making it the most likely site for fluorination, leading directly to the desired this compound.

Table 3: Common Electrophilic Fluorinating Agents

| Reagent Name | Abbreviation / Common Name | Structure | Key Characteristics |

|---|---|---|---|

| 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | [F-TEDA][BF₄]₂ | Commercially available, crystalline solid; easy to handle, widely used for various substrates. nih.govmdpi.com |

| N-Fluorobenzenesulfonimide | NFSI | (PhSO₂)₂NF | Effective for fluorinating electron-rich aromatics and enolates. |

| N-Fluorobis(trifluoromethanesulfonyl)imide | (CF₃SO₂)₂NF | (CF₃SO₂)₂NF | Highly reactive fluorinating agent. mdpi.com |

Nucleophilic Fluorination Techniques

Nucleophilic aromatic substitution (SNAr) is a primary strategy for introducing a fluorine atom onto an aromatic ring. science.gov This approach typically involves the displacement of a suitable leaving group, such as a nitro or halo group, by a nucleophilic fluoride source. The reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the intermediate Meisenheimer complex.

Common nucleophilic fluorinating agents include inorganic fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as quaternary ammonium fluorides such as tetrabutylammonium fluoride (TBAF). researchgate.netalfa-chemistry.com The choice of reagent and solvent is critical; polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are often used to enhance the nucleophilicity of the fluoride ion. For instance, anhydrous TBAF has been shown to be a highly efficient reagent for SNAr fluorinations, allowing reactions to proceed under surprisingly mild conditions with high to excellent yields and without the formation of common phenol or ether side-products. researchgate.net

Table 1: Common Nucleophilic Fluorinating Agents and Conditions

| Fluorinating Agent | Common Solvents | Typical Conditions | Notes |

|---|---|---|---|

| Potassium Fluoride (KF) | DMSO, DMF, Sulfolane | High temperatures (150-250 °C) | Often used in industrial processes; spray-dried KF enhances reactivity. |

| Cesium Fluoride (CsF) | DMSO, DMF | Milder conditions than KF | More reactive and soluble than KF, but also more expensive. |

In a potential synthesis of this compound, a precursor like 2-(4'-chloro-2'-methoxyphenyl)propane or 2-(2'-methoxy-4'-nitrophenyl)propane could be subjected to nucleophilic fluorination. The methoxy group at the 2'-position, being an ortho/para director, would influence the reactivity of the leaving group at the 4'-position.

Selective Introduction and Transformation of the Methoxy Group

The methoxy group is a key functional group in many organic molecules and can be introduced through various methods. wikipedia.org In the context of synthesizing this compound, the methoxy group can be installed either before or after the fluorination step. A common method is the Williamson ether synthesis, which involves the methylation of a corresponding phenol (a hydroxyl group) using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base. wikipedia.org

Alternatively, metal-catalyzed methylation of phenols or methoxylation of aryl halides provides another route to aryl methoxides. wikipedia.org The methoxy group itself is an electron-donating group and can influence the regioselectivity of other reactions on the aromatic ring. wikipedia.org In some cases, a methoxy group may need to be transformed. Selective cleavage of methoxy groups, particularly when adjacent to other functional groups like a hydroxyl group, can be achieved using radical hydrogen abstraction reactions, which transform the methoxy group into an acetal that can then be hydrolyzed. nih.gov

The role of the methoxy group extends beyond being a simple structural component; it can significantly influence a molecule's physicochemical properties and binding to biological targets. nih.govresearchgate.net Its installation in modern drug molecules is often a strategic decision to improve ligand-target binding, metabolic stability, and other ADME (absorption, distribution, metabolism, and excretion) parameters. nih.gov

Optimization of Reaction Conditions and Yields in Multi-Step Synthesis

Machine learning-assisted screening, such as Bayesian Optimization (BO), is an emerging approach to rapidly identify improved reaction conditions with a minimal number of experiments. mdpi.com This method can efficiently explore a multi-dimensional parameter space to find optimal conditions for yield and selectivity, proving more effective than traditional trial-and-error or random screening methods. mdpi.com

Table 2: Parameters for Reaction Optimization

| Parameter | Objective | Common Variations |

|---|---|---|

| Solvent | Improve solubility, enhance reactivity, shift equilibrium | Polar aprotic (DMSO, DMF), polar protic (Ethanol, Methanol), non-polar (Toluene, Hexane) |

| Temperature | Increase reaction rate, control selectivity | Cryogenic temperatures to reflux conditions |

| Catalyst | Lower activation energy, improve selectivity | Varying catalyst type (e.g., Pd, Ni, Cu), ligand, and loading |

| Reagent Stoichiometry | Ensure complete conversion, minimize side reactions | Using slight excess of one reagent, controlling addition rate |

| Reaction Time | Maximize product formation, prevent degradation | Monitored by techniques like TLC or HPLC |

Catalytic Systems in C-H Activation and Functionalization

Transition-metal-catalyzed C-H bond activation has become a powerful tool for the direct functionalization of unactivated C-H bonds, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. beilstein-journals.org Catalytic systems based on transition metals like palladium (Pd) and nickel (Ni) are frequently employed for the activation and transformation of C-F and C-H bonds in fluoro-aromatics. mdpi.com

For example, palladium-catalyzed fluorination of phenylpyridine derivatives has been achieved using electrophilic fluorinating reagents under microwave irradiation. researchgate.net These directed C-H functionalization reactions often use a directing group on the substrate to guide the metal catalyst to a specific C-H bond, ensuring high regioselectivity. The development of these catalytic systems is challenging due to the high bond energy of C-F bonds and the difficulty of C-F reductive elimination from the metal center. mdpi.comresearchgate.net

Table 3: Examples of Catalytic Systems in Aromatic Functionalization

| Catalyst System | Transformation | Substrate Type | Key Features |

|---|---|---|---|

| Pd(OAc)₂ / N-fluoropyridinium salts | C-H Fluorination | Phenylpyridine derivatives | Directed electrophilic fluorination under microwave conditions. researchgate.net |

| Ni(II) complexes with phosphine ligands | De-fluorocoupling | N-heterocyclic aryl fluorides | Couples aryl fluorides with Grignard reagents. mdpi.com |

Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.comcas.cn In organofluorine chemistry, this involves developing safer, more efficient, and environmentally benign fluorination methods. tandfonline.com Traditional methods like the Balz–Schiemann reaction or the use of hazardous reagents like SbF₃ and HF are being replaced by greener alternatives. tandfonline.comcas.cn

The use of less toxic solvents, such as acetonitrile, and the development of catalytic processes that operate under milder conditions contribute to the greening of synthesis. scielo.br Recently, a novel green process was developed for synthesizing sulfonyl fluorides from readily available thiols and disulfides using KF, which produces only non-toxic salts as by-products. eurekalert.org Microwave and ultrasonic assistance are other green chemistry techniques that can accelerate reaction rates, reduce energy consumption, and often improve yields by providing uniform and efficient heating.

Stereoselective Synthesis of Chiral Analogues

The synthesis of chiral molecules in an enantiomerically pure form is of paramount importance, particularly in medicinal chemistry, where different enantiomers can have vastly different biological activities. The synthesis of chiral analogues of this compound, where the benzylic carbon of the propane chain is a stereocenter, would require stereoselective methods.

Biocatalysis, using engineered enzymes, offers a powerful strategy for highly stereoselective transformations. For example, engineered myoglobin-based catalysts have been used for the stereoselective synthesis of mono- and di-fluorinated cyclopropanes with excellent diastereomeric and enantiomeric control. wpmucdn.comresearchgate.net Another approach involves the desymmetrization of geminal difluoroalkanes using frustrated Lewis pairs (FLPs) with a chiral Lewis base, which allows for the monoselective C-F activation and subsequent stereospecific nucleophilic substitution to form stereoenriched products. nih.gov These advanced methods provide routes to chiral fluorinated building blocks that are often inaccessible through traditional chemocatalytic means. wpmucdn.comnih.gov

Advanced Synthetic Strategies for Complex Derivatives

The development of advanced synthetic strategies enables the construction of complex molecular architectures derived from the this compound scaffold. These strategies often combine multiple modern synthetic techniques to achieve efficiency and elegance. Late-stage functionalization, for instance, allows for the introduction of fluorine or other groups into a complex, nearly finished molecule, which is highly valuable in drug discovery and for synthesizing radiolabeled compounds for PET imaging. science.govcas.cn

The integration of C-H activation, biocatalysis, and green chemistry principles allows for the creation of diverse and complex derivatives. beilstein-journals.orgcas.cnwpmucdn.com For example, a multi-step synthesis could involve an initial stereoselective construction of a chiral propane side chain, followed by a regioselective palladium-catalyzed C-H fluorination of the aromatic ring, all conducted using green solvents and energy sources. Such advanced strategies are essential for accessing novel fluorinated molecules with unique properties for applications in materials science and medicinal chemistry. cas.cnnih.gov

Synthesis of Analogues with Altered Substitution Patterns

The primary route for synthesizing the core structure of this compound and its analogs with different substitution patterns is the Friedel-Crafts alkylation. wikipedia.orgadichemistry.comchandra-asri.comchemistrysteps.commt.com This electrophilic aromatic substitution reaction typically involves the reaction of a substituted benzene (B151609) with an alkylating agent, such as propylene (B89431) or an isopropyl halide, in the presence of a Lewis acid catalyst. wikipedia.orgadichemistry.comchemistrysteps.commt.com

The regioselectivity of the Friedel-Crafts alkylation is dictated by the directing effects of the substituents already present on the aromatic ring. wikipedia.orgcsbsju.edulibretexts.orgchemistrytalk.orgorganicchemistrytutor.com For a precursor like 1-fluoro-3-methoxybenzene, both the fluorine and methoxy groups are ortho, para-directors. wikipedia.orgcsbsju.edulibretexts.orgorganicchemistrytutor.com The methoxy group is a strong activating group, meaning it increases the rate of electrophilic aromatic substitution and directs incoming electrophiles to the positions ortho and para to it. libretexts.orgorganicchemistrytutor.com Conversely, the fluorine atom is a deactivating group due to its high electronegativity, which withdraws electron density from the ring through the inductive effect, yet it still directs incoming electrophiles to the ortho and para positions via resonance effects. wikipedia.orgcsbsju.edu

When both a methoxy and a fluoro group are present, their combined influence determines the position of the incoming isopropyl group. The potent activating and directing effect of the methoxy group generally governs the regiochemical outcome. For 1-fluoro-3-methoxybenzene, the positions ortho (2 and 6) and para (4) to the methoxy group are activated. Therefore, the Friedel-Crafts isopropylation is expected to yield a mixture of isomers, with the major product being determined by the interplay of electronic and steric factors.

An alternative to direct alkylation is a two-step process involving Friedel-Crafts acylation followed by reduction. organic-chemistry.org This method can sometimes offer better control over the product distribution and avoids the potential for carbocation rearrangements that can occur during alkylation. libretexts.orglibretexts.orglibretexts.org

| Reactant 1 | Reactant 2 | Catalyst | Reaction Type | Product(s) |

| 1-Fluoro-3-methoxybenzene | Propylene | Lewis Acid (e.g., AlCl₃, FeCl₃) | Friedel-Crafts Alkylation | Isomeric mixture of isopropyl-1-fluoro-3-methoxybenzenes |

| 1-Fluoro-3-methoxybenzene | Isopropyl Halide | Lewis Acid (e.g., AlCl₃, FeCl₃) | Friedel-Crafts Alkylation | Isomeric mixture of isopropyl-1-fluoro-3-methoxybenzenes |

| 1-Fluoro-3-methoxybenzene | Acetyl Chloride | Lewis Acid (e.g., AlCl₃) | Friedel-Crafts Acylation | Isomeric mixture of acetyl-1-fluoro-3-methoxybenzenes |

| Acetyl-1-fluoro-3-methoxybenzene | Reducing Agent | - | Reduction | Isomeric mixture of ethyl-1-fluoro-3-methoxybenzenes |

Accessing Polyfluorinated and Polymethoxylated Propane Derivatives

The synthesis of polyfluorinated and polymethoxylated analogs of 2-phenylpropane requires different strategies, often starting with a poly-substituted benzene ring.

For polyfluorinated derivatives, a common approach is nucleophilic aromatic substitution (SNAr) on a highly fluorinated benzene ring. nih.gov In this type of reaction, a nucleophile displaces a fluorine atom. The high electronegativity of the fluorine atoms makes the aromatic ring electron-deficient and susceptible to attack by nucleophiles. The reaction of a polyfluoroarene with an appropriate isopropyl nucleophile could potentially be used to generate the desired structure. For instance, the reaction of hexafluorobenzene with an isopropyl Grignard reagent might offer a route to a polyfluorinated 2-phenylpropane, although the regioselectivity would need to be controlled.

Another strategy for synthesizing polyfluorinated aromatic compounds involves the reaction of polyfluorinated cyclohexadienones with phenols, followed by further transformations to introduce the desired alkyl side chain.

The synthesis of polymethoxylated propane derivatives can be achieved by performing a Friedel-Crafts alkylation on a polymethoxybenzene. For example, 1,2,3-trimethoxybenzene or 1,3,5-trimethoxybenzene could serve as starting materials. The multiple methoxy groups are strong activators and will direct the incoming isopropyl group to specific positions on the ring, governed by their collective electronic and steric influences. For example, 1,4-dimethoxybenzene has been shown to react with t-butyl alcohol in the presence of sulfuric acid to yield 1,4-di-t-butyl-2,5-dimethoxybenzene, demonstrating the feasibility of alkylating polymethoxylated rings. adichemistry.com

| Starting Material | Reagent(s) | Reaction Type | Potential Product Class |

| Polyfluoroarene | Isopropyl nucleophile (e.g., Grignard) | Nucleophilic Aromatic Substitution | Polyfluorinated 2-phenylpropane derivatives |

| Polymethoxybenzene | Propylene or Isopropyl Halide / Lewis Acid | Friedel-Crafts Alkylation | Polymethoxylated 2-phenylpropane derivatives |

Comprehensive Structural Elucidation and Intermolecular Interactions

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

High-resolution NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. For 2-(4'-Fluoro-2'-methoxyphenyl)propane, a suite of 1D (¹H, ¹³C, ¹⁹F) and 2D NMR experiments would be essential to assign all proton and carbon signals and to establish the connectivity and spatial relationships between atoms. The fluorine atom provides an additional, highly sensitive NMR nucleus (¹⁹F) that can offer valuable structural insights. nih.govnih.gov

To resolve the complex structure, a series of two-dimensional NMR experiments would be necessary. princeton.eduwikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are on adjacent carbon atoms. sdsu.edu It would be used to map the connectivity within the propane (B168953) chain and the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com This is crucial for assigning the chemical shifts of each carbon atom in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to four bonds). sdsu.eduyoutube.com HMBC is vital for connecting the different fragments of the molecule, such as linking the propane unit to the specific position on the fluoro-methoxyphenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the preferred conformation and the spatial relationship between the propane side chain and the substituents on the aromatic ring. princeton.edu

A hypothetical data table for the key HMBC correlations that would confirm the structure is presented below.

| Proton (¹H) Signal | Correlates to Carbon (¹³C) Signal | Inferred Connectivity |

| Isopropyl CH | Aromatic C2' | Confirms attachment of propane group at C2' |

| Isopropyl CH₃ | Aromatic C2' | Confirms attachment of propane group at C2' |

| Methoxy (B1213986) OCH₃ | Aromatic C2' | Confirms methoxy group position at C2' |

| Aromatic H3' | Aromatic C2', C4' | Confirms substitution pattern on the ring |

| Aromatic H5' | Aromatic C4', C1' | Confirms substitution pattern on the ring |

Table 1: Expected Key HMBC Correlations for Structural Confirmation.

The rotational freedom around the single bond connecting the propane group to the aromatic ring results in different possible conformations (rotamers). The relative populations of these conformers can be investigated using NOESY, which measures through-space interactions. Additionally, the coupling constants between protons, particularly on the propane unit, can provide insight into the dihedral angles and the preferred staggered or eclipsed conformations. ¹⁹F NMR is also highly sensitive to the local electronic environment and can be used to probe conformational changes. nih.govchemrxiv.org

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the precise molecular weight of a compound and to gain structural information from its fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) would be employed to determine the elemental formula of this compound (C₁₀H₁₃FO) with high accuracy.

Upon ionization, the molecule would undergo fragmentation. The analysis of these fragments helps to piece together the original structure. Expected fragmentation pathways would likely involve:

Loss of a methyl group ([M-15]⁺) to form a stable benzylic carbocation.

Cleavage of the C-C bond to lose an isopropyl group ([M-43]⁺).

Rearrangements and cleavages within the aromatic ring.

The relative abundance of these fragment ions creates a unique mass spectrum that serves as a molecular fingerprint. docbrown.infowvu.edudocbrown.info

| m/z Value (Hypothetical) | Fragment Identity | Fragmentation Pathway |

| 168 | [C₁₀H₁₃FO]⁺ | Molecular Ion (M⁺) |

| 153 | [C₉H₁₀FO]⁺ | Loss of a methyl radical (•CH₃) |

| 125 | [C₇H₆FO]⁺ | Loss of a propyl radical (•C₃H₇) |

Table 2: Hypothetical Major Fragments in the Mass Spectrum.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. nih.gov Both techniques are complementary and provide a detailed "fingerprint" that is unique to the compound's structure. researchgate.netjmaterenvironsci.comresearchgate.net

Key vibrational modes expected for this compound would include:

C-H stretching: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the propane and methoxy groups would be just below 3000 cm⁻¹.

C=C stretching: Vibrations from the aromatic ring would be observed in the 1450-1600 cm⁻¹ region.

C-O stretching: A strong absorption corresponding to the aryl-ether bond of the methoxy group would be expected around 1250 cm⁻¹.

C-F stretching: A strong band for the carbon-fluorine bond would typically be found in the 1000-1300 cm⁻¹ region.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | 2980-2850 | 2980-2850 |

| Aromatic C=C Stretch | 1600, 1500 | 1600, 1500 |

| C-O (Aryl Ether) Stretch | ~1250 (Strong) | ~1250 (Weak) |

| C-F Stretch | ~1230 (Strong) | ~1230 (Weak) |

Table 3: Predicted Key Vibrational Frequencies.

X-ray Diffraction Crystallography for Solid-State Structure Determination

If a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural information, including precise bond lengths, bond angles, and the absolute conformation of the molecule in the solid state. nih.gov

The crystallographic data would reveal how individual molecules pack together to form the crystal lattice. This analysis includes determining the unit cell parameters (the dimensions of the basic repeating unit of the crystal), the space group (the symmetry of the crystal), and the number of molecules in the unit cell (Z). researchgate.netresearchgate.netnih.gov Intermolecular interactions, such as van der Waals forces or weak C-H···F or C-H···O hydrogen bonds, that stabilize the crystal packing would be identified and characterized. researchgate.netresearchgate.net

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Describes the symmetry of the unit cell |

| a, b, c (Å) | Dimensions of the unit cell axes |

| α, β, γ (°) | Angles between the unit cell axes |

| V (ų) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

Table 4: Essential Unit Cell Parameters from X-ray Crystallography.

Analysis of Hydrogen Bonding and Other Intermolecular Interactions (e.g., π-π Stacking, C-H...π)

A definitive analysis of the intermolecular interactions within the crystal lattice of this compound would require precise knowledge of atomic coordinates and unit cell parameters. Based on the molecular structure, which includes a fluorine atom, a methoxy group, and aromatic rings, several types of non-covalent interactions would be anticipated.

Hydrogen Bonding: The presence of a methoxy group (-OCH₃) and a fluorine atom provides potential hydrogen bond acceptors. While the molecule lacks classical hydrogen bond donors (like -OH or -NH groups), weak C-H...O and C-H...F hydrogen bonds would likely play a significant role in the crystal packing. A detailed crystallographic study would allow for the precise measurement of bond distances and angles for these interactions, confirming their presence and strength.

π-π Stacking: The fluorophenyl ring is an electron-poor aromatic system, while the methoxyphenyl ring is comparatively electron-rich. This electronic difference could facilitate π-π stacking interactions between adjacent molecules in a face-to-face or offset arrangement. The centroid-to-centroid distance and the slip angle between the aromatic rings would be key parameters to quantify the nature and strength of these interactions.

C-H...π Interactions: The methyl and isopropyl C-H bonds could act as donors in C-H...π interactions with the aromatic rings of neighboring molecules. The geometry of these interactions, specifically the distance from the hydrogen atom to the centroid of the π-system and the angle of approach, would be critical for their characterization.

A summary of potential intermolecular interactions is presented in Table 1.

| Interaction Type | Potential Donor | Potential Acceptor | Expected Significance in Crystal Packing |

| Hydrogen Bonding | C-H (aromatic, alkyl) | O (methoxy), F | High |

| π-π Stacking | Fluorophenyl ring, Methoxyphenyl ring | Fluorophenyl ring, Methoxyphenyl ring | Moderate to High |

| C-H...π Interactions | C-H (alkyl) | Aromatic π-system | Moderate |

| van der Waals Forces | All atoms | All atoms | High |

Table 1: Potential Intermolecular Interactions in Crystalline this compound. This table outlines the types of non-covalent interactions that are likely to be present in the solid state of the title compound based on its molecular structure. The significance of each interaction is a qualitative prediction.

Conformational Preferences in the Crystalline State

The conformation of this compound in the solid state would be determined by a balance of intramolecular steric effects and intermolecular packing forces. The key conformational features would be the torsion angles defining the orientation of the two aromatic rings relative to the central propane unit.

Specifically, the torsion angles involving the C-C bonds connecting the isopropyl group to the phenyl rings would reveal the rotational arrangement of the aromatic moieties. It would be expected that the molecule adopts a conformation that minimizes steric hindrance between the ortho-methoxy group and the isopropyl methyl groups, while maximizing favorable intermolecular interactions.

A detailed analysis would involve measuring and comparing these torsion angles to those predicted by computational modeling in the gas phase to understand the influence of the crystalline environment on the molecular conformation.

Table 2 presents the key dihedral angles that would be of interest in a conformational analysis.

| Dihedral Angle | Description | Significance |

| C(ipso, fluoro)-C(ortho, methoxy)-C(ipso, propane)-C(propane) | Defines the orientation of the 4-fluoro-2-methoxyphenyl ring relative to the propane backbone. | Key to understanding steric and electronic effects on conformation. |

| C(ortho)-C(ipso, propane)-C(propane)-C(methyl) | Describes the rotational position of the isopropyl methyl groups. | Important for assessing intramolecular steric strain. |

Table 2: Key Dihedral Angles for Conformational Analysis of this compound. This table lists the crucial torsion angles that would be measured from crystallographic data to define the molecule's three-dimensional shape in the solid state.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov DFT methods are employed to determine optimized geometries, vibrational frequencies, and a host of electronic properties by calculating the electron density of a system. researchgate.netmdpi.com For 2-(4'-Fluoro-2'-methoxyphenyl)propane, DFT calculations provide fundamental insights into its molecular characteristics.

The first step in a computational study is typically geometry optimization, a process that locates the minimum energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. nih.govnih.gov For this compound, this involves calculating the forces on each atom and adjusting their positions until a stable equilibrium is reached. This process yields crucial data on bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometrical Parameters for this compound As specific published data for this compound is unavailable, this table represents typical parameters that would be obtained from a DFT/B3LYP calculation.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C-F | 1.35 |

| C-O (methoxy) | 1.37 | |

| O-CH₃ | 1.43 | |

| C-C (aromatic) | 1.39 - 1.41 | |

| C-C (propane) | 1.53 - 1.54 | |

| Bond Angles (°) | C-C-F | 118.5 |

| C-C-O | 117.0 | |

| C-O-C | 118.0 | |

| Dihedral Angles (°) | C(aromatic)-C(aromatic)-C(propane)-C(propane) | -125.0 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. schrodinger.com The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilic), while the LUMO is the most likely to accept electrons (electrophilic). nih.gov

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. schrodinger.com A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nih.gov This energy gap can be correlated with the electronic absorption spectra of a compound. mdpi.com

Table 2: Representative FMO Properties for this compound Values are illustrative and represent typical outputs from DFT calculations for similar aromatic compounds.

| Parameter | Energy (eV) |

| HOMO Energy | -6.52 |

| LUMO Energy | -0.85 |

| HOMO-LUMO Gap (ΔE) | 5.67 |

Natural Bond Orbital (NBO) and Charge Transfer Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, going beyond the simple Lewis structure model. fluorine1.ruwisc.edu It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying the extent of electron delocalization and intramolecular charge transfer (ICT). openaccesspub.orgacadpubl.eu

Table 3: Illustrative NBO Analysis of Key Donor-Acceptor Interactions This table presents hypothetical stabilization energies (E⁽²⁾) to demonstrate the type of data generated from NBO analysis.

| Donor NBO | Acceptor NBO | Stabilization Energy E⁽²⁾ (kcal/mol) |

| LP (O) | π* (C-C aromatic) | 2.5 |

| LP (F) | π* (C-C aromatic) | 1.8 |

| π (C-C aromatic) | π* (C-C aromatic) | 18.5 |

| σ (C-H) | σ* (C-C) | 3.2 |

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution in a molecule. epstem.net It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions.

In an MEP map, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For this compound, the MEP surface would likely show negative potential around the electronegative fluorine and oxygen atoms, indicating these are sites of high electron density. The aromatic protons would exhibit a more positive potential.

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT calculations identify the minimum energy structure, a molecule is not static. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insight into the molecule's dynamic behavior and conformational flexibility. mdpi.com

For this compound, MD simulations can explore the rotational freedom around the single bonds connecting the propane (B168953) unit to the phenyl ring. This allows for the exploration of the complete conformational space, identifying different stable or meta-stable conformers and the energy barriers between them. Such simulations are crucial for understanding how the molecule might behave in different environments, such as in solution, and how its shape might adapt to interact with other molecules.

Mechanistic Studies of Chemical Reactions via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and reaction products. DFT calculations can determine the activation energies required for a reaction to proceed, offering a theoretical prediction of reaction rates and feasibility. acadpubl.eu

For this compound, computational mechanistic studies could be used to explore various potential reactions, such as electrophilic aromatic substitution on the phenyl ring. By calculating the energy profiles for substitution at different positions, one could predict the regioselectivity of the reaction, determining whether the fluorine or methoxy (B1213986) group has a stronger directing effect.

Computational Prediction of Spectroscopic Parameters

Computational chemistry serves as a powerful tool for predicting the spectroscopic parameters of molecules like this compound, offering valuable data that complements experimental findings. Density Functional Theory (DFT) is a commonly employed method for these predictions.

For fluorinated aromatic compounds, the prediction of ¹⁹F NMR chemical shifts is a key area of computational study. researchgate.netacs.org The chemical shift of the fluorine atom in this compound is influenced by the electronic environment created by the methoxy and propane substituents on the phenyl ring. Computational models can accurately predict these shifts by calculating the magnetic shielding tensor of the fluorine nucleus. escholarship.org The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. escholarship.org Studies on similar fluorinated molecules have shown that computational predictions can achieve a high degree of correlation with experimental data, often with a mean absolute deviation of just a few parts per million (ppm). escholarship.org

Vibrational frequencies, which correspond to the peaks in an infrared (IR) and Raman spectrum, can also be predicted with considerable accuracy using computational methods. researchgate.netnih.gov For molecules containing a methoxyphenyl group, DFT calculations can elucidate the vibrational modes associated with the C-O stretching of the methoxy group and the various vibrations of the aromatic ring. researchgate.netnih.gov By performing these calculations, specific bands in the experimental spectra can be assigned to particular molecular motions. For instance, the characteristic stretching and bending vibrations of the C-H bonds in the propane and methoxy groups, as well as the C-F stretching vibration, can be computationally determined. ajchem-a.com The agreement between calculated and experimental vibrational spectra is often excellent, particularly when scaling factors are applied to the computed frequencies to account for anharmonicity and other systematic errors. researchgate.net

Table 1: Predicted Spectroscopic Parameters for Structurally Similar Compounds

| Spectroscopic Parameter | Predicted Value Range for Similar Compounds | Computational Method | Reference |

| ¹⁹F NMR Chemical Shift | -110 to -130 ppm | DFT (B3LYP/6-31+G(d,p)) | escholarship.org |

| C-O Stretch (Methoxy) | 1230 - 1260 cm⁻¹ | DFT (B3LYP/6-311G**) | researchgate.net |

| C-F Stretch | 1100 - 1200 cm⁻¹ | DFT (B3LYP/6-311++G(d,p)) | ajchem-a.com |

Structure-Reactivity and Structure-Interaction Relationships through Computational Approaches

Computational chemistry provides a powerful lens through which to examine the relationship between the molecular structure of this compound and its reactivity and interactions. acs.org By analyzing the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals, researchers can gain a deeper understanding of its chemical behavior.

The presence of both an electron-donating methoxy group and an electron-withdrawing fluorine atom on the aromatic ring creates a unique electronic profile for this compound. libretexts.org This substitution pattern influences the molecule's reactivity in electrophilic and nucleophilic reactions. acs.orgnih.gov Computational methods can quantify these effects by calculating various molecular descriptors.

One of the most important aspects of structure-reactivity analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov For methoxy-substituted aromatic compounds, the HOMO is often localized on the aromatic ring and the methoxy group, indicating that these are the likely sites for electrophilic attack. researchgate.net Conversely, the presence of the electronegative fluorine atom can influence the distribution of the LUMO, potentially indicating sites susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps are another valuable computational tool for understanding structure-interaction relationships. nih.gov These maps visualize the electrostatic potential on the electron density surface of the molecule, with different colors representing regions of positive and negative potential. For this compound, the MEP would likely show a region of negative potential (electron-rich) around the oxygen atom of the methoxy group and the fluorine atom, suggesting these sites are prone to interactions with electrophiles or hydrogen bond donors. Regions of positive potential (electron-poor) would be expected around the hydrogen atoms.

Table 2: Calculated Electronic Properties for Structurally Similar Compounds

| Electronic Property | Typical Calculated Value for Similar Compounds | Significance | Reference |

| HOMO Energy | -5.5 to -6.5 eV | Electron-donating ability | researchgate.net |

| LUMO Energy | -0.5 to -1.5 eV | Electron-accepting ability | researchgate.net |

| HOMO-LUMO Gap | 4.0 to 5.5 eV | Chemical reactivity and stability | nih.gov |

Chemical Reactivity and Mechanistic Organic Chemistry

Reaction Mechanisms Governing Electrophilic and Nucleophilic Substitutions on the Aromatic Ring

The benzene (B151609) ring in 2-(4'-Fluoro-2'-methoxyphenyl)propane is activated towards electrophilic aromatic substitution (EAS) due to the presence of the electron-donating methoxy (B1213986) and isopropyl groups. libretexts.org The fluorine atom, while being highly electronegative and thus inductively electron-withdrawing, also possesses lone pairs that can be donated to the ring via resonance. researchgate.net

Electrophilic Aromatic Substitution (EAS): The directing effects of the substituents determine the regioselectivity of EAS reactions such as nitration, halogenation, and Friedel-Crafts reactions. libretexts.org

Methoxy group (-OCH₃): This is a strongly activating, ortho-, para-directing group due to its powerful +R (resonance) effect, which outweighs its -I (inductive) effect. libretexts.orgwikipedia.org

Isopropyl group (-CH(CH₃)₂): This is a weakly activating, ortho-, para-directing group due to hyperconjugation and a weak +I effect. stackexchange.com

Fluorine atom (-F): Halogens are generally deactivating due to their strong -I effect, but are ortho-, para-directing because of their +R effect. researchgate.netacs.org Fluorine is the most electronegative halogen, yet its effect on reaction rates can be anomalous, sometimes showing reactivity similar to benzene itself. researchgate.net

The positions on the aromatic ring are influenced by these groups as follows:

Position 1': Substituted by the isopropyl group.

Position 2': Substituted by the methoxy group.

Position 3': ortho to -OCH₃, meta to -F. This position is strongly activated.

Position 4': Substituted by the fluorine atom.

Position 5': para to -OCH₃, meta to the isopropyl group. This position is also strongly activated.

Position 6': ortho to the isopropyl group, meta to -OCH₃ and -F. This position is sterically hindered and less activated.

The mechanism for EAS involves the attack of an electrophile (E⁺) on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or benzenium ion. libretexts.org The rate-determining step is typically the formation of this intermediate. The subsequent loss of a proton from the ring restores aromaticity. Given the combined directing effects, electrophilic attack is most likely to occur at the 3' and 5' positions.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -OCH₃ | Electron-withdrawing (-I) | Electron-donating (+R) | Activating | ortho, para |

| -CH(CH₃)₂ | Electron-donating (+I) | Hyperconjugation (+R) | Activating | ortho, para |

| -F | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating | ortho, para |

Nucleophilic Aromatic Substitution (SₙAr): Nucleophilic aromatic substitution is less common for this compound unless a strong electron-withdrawing group is also present on the ring to stabilize the negative charge in the intermediate. youtube.com However, under forcing conditions, the fluorine atom could potentially act as a leaving group. The mechanism proceeds via the formation of a resonance-stabilized carbanion known as a Meisenheimer complex. youtube.comnih.gov The presence of the electron-donating methoxy and isopropyl groups deactivates the ring toward nucleophilic attack, making such reactions unfavorable without further modification. youtube.com

Reactivity of the Propane (B168953) Backbone and Alkyl Side Chains

The isopropyl side chain exhibits reactivity at the benzylic position—the carbon atom directly attached to the aromatic ring. This position is activated because intermediates such as benzylic radicals, carbocations, and carbanions are stabilized by resonance with the benzene ring. msu.edu

Free-Radical Halogenation: In the presence of a radical initiator like N-bromosuccinimide (NBS) and light, the benzylic hydrogen of the isopropyl group can be selectively replaced by a halogen. The reaction proceeds through a benzylic radical intermediate, which is stabilized by delocalization of the unpaired electron into the aromatic ring.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the alkyl side chain. youtube.com For an isopropyl group, this typically requires harsh conditions and can lead to cleavage of the C-C bond, ultimately forming a carboxylic acid at the position of the aromatic ring if the benzylic carbon has a hydrogen atom.

The stability of the secondary carbocation that can form at the benzylic position also explains why Friedel-Crafts alkylation of 4-fluoro-2-methoxytoluene with a propylene (B89431) source would likely yield this compound, as the secondary carbocation is more stable than a primary one. quora.com

Transformations Involving the Methoxy Functional Group

The methoxy group is an ether linkage and can undergo cleavage under specific conditions.

Ether Cleavage: Aryl methyl ethers can be cleaved by strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). The mechanism involves protonation of the ether oxygen, followed by a nucleophilic attack on the methyl group by the halide ion (an Sₙ2 reaction). This reaction would convert the methoxy group into a hydroxyl group, yielding the corresponding phenol.

This transformation is a common synthetic strategy for deprotecting phenolic hydroxyl groups. science.gov

Role of the Fluorine Atom in Directing Chemical Reactivity

The fluorine atom plays a dual role in the chemical reactivity of the aromatic ring.

Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic attack compared to an unsubstituted benzene ring. libretexts.org

Resonance Effect (+R): The lone pairs on the fluorine atom can be donated to the aromatic ring through resonance, which directs incoming electrophiles to the ortho and para positions. acs.org

While halogens are generally considered deactivating groups, fluorine's small size allows for effective orbital overlap, making its resonance effect more significant compared to other halogens, although the inductive effect still dominates. researchgate.net In nucleophilic aromatic substitution, a fluorine atom can act as a good leaving group, a reactivity that increases with the presence of electron-withdrawing groups on the ring. acgpubs.org In the context of this compound, the fluorine at the 4'-position is para to the activating isopropyl group and meta to the strongly activating methoxy group.

Catalytic and Organometallic Reactions Utilizing the Compound

While specific catalytic reactions for this exact compound are not widely documented, its structure allows for several potential transformations.

Catalytic Hydrogenation: The aromatic ring can be reduced to a cyclohexane (B81311) ring under high pressure and temperature using catalysts such as rhodium, ruthenium, or nickel. msu.edu This reaction would also likely lead to the hydrogenolysis (cleavage) of the methoxy group. science.gov

Cross-Coupling Reactions: The compound could be modified to participate in organometallic cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). For instance, if the compound were further halogenated or converted into a boronic acid derivative, it could be coupled with various partners. For example, 2-Fluoro-4-methoxyphenylboronic acid is a known reagent used in such reactions. bldpharm.comsigmaaldrich.com

Investigation of Reaction Intermediates and Transition States

The study of reactions involving this compound would involve the characterization of several key intermediates and transition states.

Benzenium Ion (Sigma Complex): In electrophilic aromatic substitution, the key intermediate is the benzenium ion. For an attack at the 5'-position, the positive charge would be delocalized across the ring and stabilized by resonance contributors, with particularly stable structures placing the charge adjacent to the methoxy and isopropyl groups. The transition state leading to this intermediate is the highest energy point in the reaction coordinate for many EAS reactions. libretexts.org

Benzylic Radical/Cation: For reactions on the side chain, the stability of the benzylic radical or cation intermediate is crucial. Resonance structures show the delocalization of the unpaired electron or positive charge from the benzylic carbon onto the aromatic ring, explaining the enhanced reactivity of this position. msu.edu

Meisenheimer Complex: In a hypothetical nucleophilic aromatic substitution reaction where fluoride acts as a leaving group, a negatively charged Meisenheimer complex would be formed. nih.gov Its stability would be crucial for the reaction to proceed and would be disfavored by the electron-donating substituents present.

Computational chemistry could be employed to model the energies of these intermediates and the transition states leading to their formation, providing insight into reaction kinetics and regioselectivity.

Based on a comprehensive search of publicly available scientific literature and chemical databases, there is currently no specific information available regarding the advanced applications of the chemical compound “this compound” in synthetic organic chemistry or materials science.

Therefore, it is not possible to provide a detailed article on the following requested topics for this specific compound:

Strategic Use as a Synthetic Building Block for Architecturally Complex Molecules

Development of New Reaction Methodologies Leveraging the Compound's Unique Structure

Precursor for Advanced Polymeric Materials and Functional Oligomers

Probes for Studying Fundamental Chemical Processes and Molecular Interactions

The absence of information in these areas suggests that “this compound” may be a novel compound that has not yet been extensively studied, a highly specialized intermediate not widely reported in the literature, or a compound that has not demonstrated significant applications in the specified fields of research.

Q & A

Basic Question: How can I optimize the synthesis of 2-(4'-Fluoro-2'-methoxyphenyl)propane for reproducibility?

Methodological Answer:

Synthetic optimization should focus on controlling reaction parameters such as temperature, solvent choice, and catalyst loading. For example:

- Friedel-Crafts alkylation or Grignard reactions are common for arylpropane derivatives. Ensure anhydrous conditions for Grignard reagents to avoid side reactions .

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC (e.g., using relative retention times as in Pharmacopeial Forum data ).

- Purify intermediates via column chromatography with silica gel or recrystallization. Validate purity using melting point analysis and ¹H/¹³C NMR (refer to NIST data for spectral benchmarks ).

Basic Question: What analytical techniques are critical for confirming the structural identity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR identifies proton environments (e.g., methoxy groups at δ ~3.8 ppm, aromatic protons influenced by fluorine at δ ~6.8–7.5 ppm).

- ¹³C NMR resolves quaternary carbons and substituent effects (fluorine-induced deshielding) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., C₁₀H₁₁FO₂ requires exact mass 182.0743).

- Infrared Spectroscopy (IR): Detect functional groups (C-F stretch ~1100 cm⁻¹, methoxy C-O ~1250 cm⁻¹) .

Basic Question: What safety protocols are recommended for handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.

- Ventilation: Perform reactions in a fume hood to avoid inhalation of volatile intermediates .

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste.

- Emergency Procedures: Refer to SDS guidelines (e.g., emergency contacts in Combi-Blocks documentation ).

Advanced Question: How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

Methodological Answer:

- Crystallization: Grow single crystals via slow evaporation in solvents like ethanol or dichloromethane.

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) and SADABS/SAINT software for data correction (as in Acta Crystallographica studies ).

- Structure Refinement: Apply SHELXL or Olex2 to model atomic positions. Compare bond lengths and angles to related fluorophenyl derivatives (e.g., 3-(4-Fluorophenyl)-2-(4-methoxyphenoxy)-4-oxo-pyrrolo[3,2-d]pyrimidine ).

Advanced Question: What computational methods predict the biological activity of this compound?

Methodological Answer:

- Quantum Chemical Calculations: Use Density Functional Theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- Molecular Docking: Simulate interactions with target proteins (e.g., enzymes) using AutoDock Vina or Schrödinger Suite .

- Quantitative Structure-Activity Relationship (QSAR): Train models with datasets of analogous compounds (e.g., fluorophenylpropane derivatives) to predict toxicity or bioactivity .

Advanced Question: How should researchers address contradictions in hazard data across sources?

Methodological Answer:

- Cross-Referencing: Compare SDS classifications (e.g., Combi-Blocks’ "no known hazard" vs. PubChem’s data ).

- Experimental Validation: Conduct acute toxicity assays (e.g., OECD Guideline 423) or in vitro cytotoxicity tests (e.g., MTT assay on HepG2 cells).

- Database Reconciliation: Use authoritative sources like ECHA or NIST to resolve discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.